molecular formula C12H12O3 B15069262 5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one CAS No. 62806-17-1

5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B15069262
CAS No.: 62806-17-1
M. Wt: 204.22 g/mol
InChI Key: PEKVGPQZPMQUKD-UHFFFAOYSA-N
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Description

5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one is a synthetic benzopyran-4-one derivative characterized by a fused benzene and pyran ring system. The compound features a methoxy group at the C5 position and methyl groups at C2 and C5. Benzopyran-4-ones, also known as chromones, are structurally diverse and exhibit a range of biological activities, including antimicrobial, antioxidant, and antiproliferative properties .

Properties

CAS No.

62806-17-1

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-methoxy-2,7-dimethylchromen-4-one

InChI

InChI=1S/C12H12O3/c1-7-4-10(14-3)12-9(13)6-8(2)15-11(12)5-7/h4-6H,1-3H3

InChI Key

PEKVGPQZPMQUKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-Methoxy-2,7-dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of a base can lead to the formation of the chromene ring . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

5-Methoxy-2,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the chromene ring can lead to the formation of quinones, while reduction can yield dihydrochromenes .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence ID
Lachnone A 3,5-dihydroxy-2,7-dimethyl 250.25 Antioxidant activity; research use only
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl 5,7-dihydroxy, 2-(4-methoxyphenyl), 6-methyl 298.29 Acute toxicity (oral); skin irritation
6,7-Dimethyl-4H-1-benzopyran-4-one 6,7-dimethyl 188.22 Higher lipophilicity; synthetic precursor
5-Amino-6-(3-hydroxy-4-methoxybutanoyl) 5-amino, 6-acylated side chain 335.33 Potential antimalarial activity
5,6-Dimethoxy-2-(2-methoxyphenyl) 5,6-dimethoxy, 2-(2-methoxyphenyl) 342.35 Flavonoid-like properties; synthetic

Methoxy vs. Hydroxy Substituents

  • This compound: The methoxy group at C5 enhances metabolic stability compared to hydroxylated analogs like Lachnone A (3,5-dihydroxy-2,7-dimethyl), which may undergo faster oxidative degradation .

Methyl Group Positioning

  • This compound : Methyl groups at C2 and C7 may stabilize the planar benzopyran ring, influencing binding to biological targets like enzymes or receptors .

Antimicrobial and Antiproliferative Effects

  • Hybrid benzopyran-isoxazole compounds (e.g., 3-(Bis((3,5-dimethylisoxazol-4-yl)methoxy)methyl)-4H-1-benzopyran-4-one) demonstrate enhanced antiproliferative activity against cancer cells, suggesting that bulky substituents (e.g., isoxazole) improve target selectivity .
  • 7-(2-Substituted phenylthiazolidinyl)-benzopyran-2-one derivatives exhibit broad-spectrum antimicrobial activity, with electron-withdrawing groups enhancing potency against Gram-negative bacteria .

Cytotoxic and Antioxidant Profiles

  • Copper(II) complexes of 5-amino-8-methyl-4H-benzopyran-4-one show moderate cytotoxicity against human cancer cell lines, highlighting the role of metal coordination in enhancing bioactivity .
  • 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy derivatives (e.g., NSC792753) exhibit flavonoid-like antioxidant behavior, with the 4-hydroxyphenyl group contributing to radical-scavenging activity .

Biological Activity

5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one, also known as a chromone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the benzopyran family and features a unique molecular structure that contributes to its potential therapeutic effects.

PropertyValue
CAS Number 62806-17-1
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name 5-methoxy-2,7-dimethylchromen-4-one
InChI Key PEKVGPQZPMQUKD-UHFFFAOYSA-N

The compound's structure includes a methoxy group at the 5-position and two methyl groups at the 2 and 7 positions of the benzopyran ring, which enhances its solubility and biological activity compared to other similar compounds.

Antiproliferative Effects

Recent studies have demonstrated significant antiproliferative activity of this compound against various cancer cell lines. For instance, a study reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity while showing minimal effects on normal HEK-293 cells (IC50 values of 102.4–293.2 μM ) .

Table: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Cytotoxicity Level
MDA-MB-2315.2 - 22.2High
HEK-293102.4 - 293.2Low

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors implicated in cancer progression. It may induce apoptosis in cancer cells through pathways that remain under investigation .

Uterotrophic Activity

In addition to its anticancer properties, certain derivatives of benzopyran compounds have shown uterotrophic activity. For example, a related compound exhibited an 87% uterotrophic effect based on dry uterine weight gain in animal models, suggesting potential applications in reproductive health .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various benzopyran derivatives for their biological activities:

  • Antiproliferative Studies : A series of hybrid compounds derived from benzopyran demonstrated selective cytotoxicity against multiple cancer cell lines, with notable effectiveness against MDA-MB-231 .
  • Uterotrophic and Antiestrogenic Activities : Research indicated that some derivatives displayed significant uterotrophic effects and antiestrogenic activity, highlighting their potential in treating hormonal disorders .
  • Photosensitizing Activity : Some benzopyrone derivatives have been evaluated for their photosensitizing properties, which could be useful in photodynamic therapy for cancer treatment .

Q & A

Q. What laboratory synthesis methods are recommended for 5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one?

  • Methodological Answer : Synthesis typically involves condensation reactions under controlled conditions. For example, Thammarat Aree et al. reported a solvothermal method using methanol as a solvent, yielding a methanol solvate monohydrate crystal structure. Key steps include:
  • Starting materials : Methoxy-substituted benzaldehyde derivatives and methyl ketones.
  • Reaction conditions : Acid or base catalysis (e.g., NaOH or H₂SO₄) at 60–80°C for 6–12 hours.
  • Purification : Recrystallization from methanol/water mixtures or column chromatography with silica gel .
    Post-synthesis, confirm purity via HPLC or TLC.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., triclinic crystal system with unit cell parameters: a=9.5333A˚a = 9.5333 \, \text{Å}, b=9.8861A˚b = 9.8861 \, \text{Å}, c=10.5378A˚c = 10.5378 \, \text{Å}) .
  • NMR spectroscopy : Compare 1H{}^{1}\text{H} and 13C{}^{13}\text{C} shifts with computed values (e.g., methoxy protons resonate at ~3.8 ppm).
  • Mass spectrometry (MS) : Confirm molecular weight (M=298.29g/molM = 298.29 \, \text{g/mol}) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects) be systematically addressed?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigate by:
  • Standardized protocols : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%).
  • Purity validation : Characterize impurities via LC-MS and compare activity of purified vs. crude samples.
  • Mechanistic studies : Employ ROS scavenging assays (e.g., DPPH) alongside apoptosis markers (e.g., caspase-3) to differentiate antioxidant and cytotoxic pathways .

Q. What computational and experimental approaches elucidate substituent effects on electronic properties?

  • Methodological Answer : Methoxy and methyl groups influence electron density and reactivity. Strategies include:
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites.
  • UV-Vis spectroscopy : Compare absorption maxima (e.g., λₐᵦₛ ~300 nm for benzopyranones) with substituent variations.
  • XRD analysis : Correlate substituent positioning (e.g., 5-methoxy vs. 7-methoxy) with planarity and conjugation .

Q. How should researchers resolve conflicting toxicity classifications (e.g., acute oral toxicity vs. non-classified)?

  • Methodological Answer : Discrepancies may stem from test models or exposure routes. Recommendations:
  • In vivo/in vitro alignment : Compare rodent LD₅₀ data (oral vs. dermal) with zebrafish embryo assays.
  • GHS harmonization : Adhere to OECD guidelines for skin irritation (e.g., reconstructed human epidermis models) .
  • Meta-analysis : Aggregate data from NIST and Indagoo SDS sheets, noting testing conditions (e.g., dose, vehicle) .

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